n-((5-Bromothiophen-3-yl)methyl)benzamide
Description
Properties
Molecular Formula |
C12H10BrNOS |
|---|---|
Molecular Weight |
296.18 g/mol |
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]benzamide |
InChI |
InChI=1S/C12H10BrNOS/c13-11-6-9(8-16-11)7-14-12(15)10-4-2-1-3-5-10/h1-6,8H,7H2,(H,14,15) |
InChI Key |
PVGYKZXJMINSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CSC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Aldehyde Intermediate Route
This route begins with synthesizing 5-bromothiophene-3-carbaldehyde, followed by reductive amination or nucleophilic substitution with benzamide.
Step 1: Synthesis of 5-Bromothiophene-3-carbaldehyde
5-Bromothiophene-3-carbaldehyde is prepared via bromination of thiophene-3-carbaldehyde using bromine in acetic acid at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding the aldehyde intermediate in ~75% purity.
Step 2: Nucleophilic Substitution
The aldehyde reacts with benzamide under basic conditions. Sodium borohydride (NaBH4) in tetrahydrofuran (THF) facilitates the formation of the methylene bridge:
$$
\text{5-Bromothiophene-3-carbaldehyde} + \text{Benzamide} \xrightarrow{\text{NaBH4, THF}} \text{this compound}
$$
This method achieves a moderate yield of 65–70%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Direct Alkylation of Benzamide
An alternative approach involves alkylating benzamide with 3-(bromomethyl)-5-bromothiophene.
Reaction Conditions
- Reagent: 3-(Bromomethyl)-5-bromothiophene
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 hours
The reaction proceeds via nucleophilic attack of the benzamide’s nitrogen on the alkyl bromide:
$$
\text{Benzamide} + \text{3-(Bromomethyl)-5-bromothiophene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$
This method yields 72–78% product, with fewer byproducts compared to the aldehyde route.
Catalytic Coupling Strategies
Palladium-catalyzed coupling reactions enable efficient synthesis, particularly for scaled production.
Procedure
- Suzuki-Miyaura Coupling: 5-Bromo-3-iodothiophene reacts with benzamide-derived boronic ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1).
- Buchwald-Hartwig Amination: Direct amination of 5-bromo-3-(bromomethyl)thiophene with benzamide using Pd₂(dba)₃ and Xantphos ligand.
Key Data
| Method | Yield (%) | Catalyst | Reaction Time |
|---|---|---|---|
| Suzuki-Miyaura | 82 | Pd(PPh₃)₄ | 6 hours |
| Buchwald-Hartwig | 68 | Pd₂(dba)₃/Xantphos | 8 hours |
Catalytic methods offer superior yields but require stringent anhydrous conditions.
Reaction Optimization and Byproduct Management
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| THF | 7.5 | 65 | <5% imine |
| DMF | 36.7 | 78 | <2% hydrolysis |
| Ethanol | 24.3 | 58 | 10% esterification |
Elevating temperatures (>100°C) in DMF accelerate hydrolysis of the amide bond, reducing yields.
Base Selection
Strong bases like sodium hydride (NaH) enhance nucleophilicity but risk over-alkylation. Weak bases (K₂CO₃) balance reactivity and selectivity:
$$
\text{Base Strength: NaH > K}2\text{CO}3 > \text{Et}_3\text{N}
$$
Triethylamine (Et₃N) minimizes side reactions but prolongs reaction times to 24 hours.
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar benzamide group and orthogonal thiophene ring, with a C-Br bond length of 1.89 Å.
Comparative Analysis of Methods
| Parameter | Aldehyde Route | Direct Alkylation | Catalytic Coupling |
|---|---|---|---|
| Yield (%) | 65–70 | 72–78 | 68–82 |
| Purity | 90% | 95% | 98% |
| Scalability | Moderate | High | High |
| Cost | Low | Medium | High |
Catalytic coupling is preferred for industrial-scale synthesis despite higher costs, whereas direct alkylation suits laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromothiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-((5-Bromothiophen-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Bromine Substitution: The 5-bromo group on thiophene may improve lipophilicity and halogen bonding, unlike non-halogenated analogs (e.g., LMM5/LMM11) .
- Synthetic Flexibility : Most analogs are synthesized via condensation or Mannich reactions, suggesting scalable routes for the target compound .
Antimicrobial and Antifungal Activity
- LMM5/LMM11 : Exhibit antifungal activity against C. albicans by inhibiting thioredoxin reductase (IC₅₀ values in µM range) .
- N-Benzimidazol-1-yl-methyl-benzamides : Demonstrated anti-inflammatory and analgesic effects (86–87% inhibition in rat models) with low gastric toxicity .
- Thiophene Derivatives : Patent data () highlights thienylmethyl-benzamides as candidates for cancer and viral infection therapies, likely due to thiophene’s role in disrupting enzyme function .
Enzyme Inhibition and Toxicity
- Toxicity Gaps : While the target compound lacks direct toxicity data, structurally similar compounds (e.g., LMM5) use diluents like DMSO and Pluronic F-127, suggesting compatibility with in vivo models .
Physicochemical and Pharmacokinetic Properties
| Property | N-((5-Bromothiophen-3-yl)methyl)benzamide | 3-Bromo-N-(5-methylisoxazol-3-yl)benzamide | N-Benzimidazol-1-yl-methyl-benzamide |
|---|---|---|---|
| Molecular Weight | ~320–340 g/mol (estimated) | 289.11 g/mol | 300–350 g/mol (varies with substituents) |
| LogP (Lipophilicity) | High (due to bromine and thiophene) | Moderate (polar isoxazole) | Moderate to high |
| Solubility | Likely low (hydrophobic substituents) | Moderate in DMSO | Low to moderate |
Key Insight : The bromothiophene group may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimizations for drug delivery .
Biological Activity
n-((5-Bromothiophen-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, antitumor, and neuroleptic properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound is categorized as a benzamide derivative with the following characteristics:
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 296.18 g/mol
- Structure : The compound features a bromothiophene moiety attached to a benzamide structure, which influences its reactivity and biological properties.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzamide derivatives, including this compound. The compound has shown moderate antibacterial and antifungal activity against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial | |
| Escherichia coli | Moderate antibacterial | |
| Candida albicans | Moderate antifungal |
The mechanism of action appears to involve disruption of microbial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
2. Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 15.2 | Cytotoxic |
| HeLa (Cervical cancer) | 12.8 | Cytotoxic |
| A549 (Lung cancer) | 18.5 | Cytotoxic |
These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis, although detailed mechanisms remain to be fully characterized.
3. Neuroleptic Activity
Benzamide derivatives have historically been explored for neuroleptic activity. In a study evaluating various benzamide compounds, this compound exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in animal models:
This activity suggests potential applications in treating psychosis or related disorders, warranting further investigation into its pharmacological profile.
Case Studies and Research Findings
A comprehensive study involving the synthesis and evaluation of this compound revealed its promising biological activities:
- Synthesis Methodology : The compound was synthesized using multicomponent reactions, which are efficient for producing complex molecules.
- Biological Evaluation : Following synthesis, the compound underwent rigorous testing for antimicrobial and anticancer activities.
- Pharmacokinetics : Initial pharmacokinetic studies indicated favorable absorption characteristics, though further investigations into metabolism and clearance are necessary.
Q & A
Q. What are the common synthetic routes for N-((5-bromothiophen-3-yl)methyl)benzamide, and how can reaction conditions be optimized for yield?
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): Look for aromatic protons (δ 7.4–8.1 ppm for benzamide), thiophene protons (δ 6.8–7.2 ppm), and methylene bridge (δ 4.5–4.8 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O, ~167 ppm) and bromine-substituted thiophene carbons (~125–135 ppm).
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z = calculated molecular weight (e.g., 322.2 for C₁₂H₁₀BrNOS⁺) .
- X-ray Crystallography: Resolve stereochemistry and bond angles (e.g., C-S bond length ~1.76 Å, as in similar thiophene derivatives) .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can be determined via dose-response curves (1 nM–100 µM) .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and measure cell viability after 48h exposure .
- Data Interpretation: Compare activity to structurally similar compounds (e.g., trifluoromethyl-substituted benzamides show enhanced potency) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between different studies?
Methodological Answer:
- Dose-Response Reproducibility: Replicate assays in triplicate across independent labs. Control variables (e.g., cell passage number, serum batch) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Structural Confirmation: Re-characterize the compound batch via NMR and X-ray crystallography to rule out impurities or isomerism .
Q. What strategies are effective for improving the metabolic stability of this compound?
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., PDB ID: 1M17). Focus on hydrogen bonding with backbone amides (e.g., Thr766 in EGFR) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR Studies: Corporate substituent effects (e.g., electron-withdrawing bromine enhances affinity) into predictive models .
Q. What methods address stereochemical challenges in synthesizing chiral analogs of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
